molecular formula C14H17Cl2NO2 B1665393 AC915 CAS No. 259729-84-5

AC915

Cat. No.: B1665393
CAS No.: 259729-84-5
M. Wt: 302.2 g/mol
InChI Key: CYVORFBBJKNNDO-UHFFFAOYSA-N
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Description

This compound features a benzene ring substituted with two chlorine atoms at positions 3 and 4, an acetic acid backbone, and a 2-(1-pyrrolidinyl)ethyl ester group. Its applications may span pharmaceuticals, agrochemicals, or specialty intermediates, though specific uses require further research .

Properties

CAS No.

259729-84-5

Molecular Formula

C14H17Cl2NO2

Molecular Weight

302.2 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl 2-(3,4-dichlorophenyl)acetate

InChI

InChI=1S/C14H17Cl2NO2/c15-12-4-3-11(9-13(12)16)10-14(18)19-8-7-17-5-1-2-6-17/h3-4,9H,1-2,5-8,10H2

InChI Key

CYVORFBBJKNNDO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC(=O)CC2=CC(=C(C=C2)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AC 915;  AC-915;  AC915

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of 1,2-Dichlorobenzene

This approach involves the acylation of 1,2-dichlorobenzene using chloroacetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at elevated temperatures (70–90°C) to facilitate electrophilic substitution. The exothermic reaction requires careful temperature control to avoid side products such as over-chlorinated derivatives. The resultant 3,4-dichlorophenylacetyl chloride is subsequently hydrolyzed to the free acid under acidic or basic conditions.

Grignard Addition to 3,4-Dichlorobenzonitrile

An alternative route utilizes 3,4-dichlorobenzonitrile as the starting material. Treatment with a Grignard reagent (e.g., methyl magnesium bromide) generates an intermediate imine, which is hydrolyzed to yield 3,4-dichlorophenylacetaldehyde. Further oxidation with potassium permanganate (KMnO₄) or Jones reagent converts the aldehyde to the carboxylic acid. This method offers superior regioselectivity compared to Friedel-Crafts acylation but requires stringent anhydrous conditions.

Synthesis of 2-(1-Pyrrolidinyl)Ethanol

The alcohol component, 2-(1-pyrrolidinyl)ethanol, is synthesized via nucleophilic ring-opening of ethylene oxide with pyrrolidine. The reaction proceeds under mild conditions (20–40°C) in a polar aprotic solvent such as tetrahydrofuran (THF), yielding the secondary amine-alcohol in high purity. Catalytic quantities of sodium hydride (NaH) may accelerate the reaction by deprotonating the amine.

Esterification Strategies

Steglich Esterification

The most widely applied method couples 3,4-dichlorophenylacetic acid with 2-(1-pyrrolidinyl)ethanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). In dichloromethane (DCM) at 0–25°C, DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the alcohol to yield the ester. This method achieves yields exceeding 80% but requires post-reaction filtration to remove dicyclohexylurea (DCU) byproducts.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (acid:alcohol)
  • Catalyst: 0.1 equiv DMAP
  • Solvent: Anhydrous DCM
  • Temperature: 0°C → 25°C (gradual warming)

Acid Chloride-Mediated Esterification

3,4-Dichlorophenylacetyl chloride, generated via treatment of the acid with thionyl chloride (SOCl₂), reacts with 2-(1-pyrrolidinyl)ethanol in the presence of a tertiary amine (e.g., triethylamine). This one-pot method avoids DCU formation but necessitates strict moisture control to prevent hydrolysis of the acid chloride.

Large-Scale Production Considerations

Patent WO2013160273A1 highlights critical adjustments for industrial synthesis, including:

  • Controlled Exotherms: Gradual addition of valeroyl chloride to preheated AlCl₃/1,2-dichlorobenzene mixtures minimizes thermal runaway.
  • Crystallization Protocols: The hydrochloride salt of the final product is purified via recrystallization from ethanol/water mixtures, yielding a quarterhydrate with defined X-ray diffraction patterns (peaks at 2θ = 8.5°, 12.7°, and 17.3°).

Analytical Characterization

Key Physicochemical Data:

  • Melting Point: 89–91°C (lit.)
  • Molecular Weight: 302.2 g/mol
  • Spectroscopic Signatures:
    • IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (aryl Cl stretch)
    • ¹H NMR (CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 4.25 (t, J = 6.0 Hz, 2H, OCH₂), 2.85–2.65 (m, 6H, pyrrolidinyl)

Challenges and Optimization

  • Regioselectivity in Friedel-Crafts Reactions: Competing para-acylation is mitigated by using excess AlCl₃ (3.0 equiv) and maintaining temperatures below 90°C.
  • Ester Hydrolysis: Residual moisture during esterification can hydrolyze the product. Molecular sieves (4Å) are added to the reaction mixture to scavenge water.

Emerging Methodologies

Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) in ionic liquids, which enable greener synthesis under mild conditions. Preliminary studies report 65–70% yields with reduced solvent waste.

Chemical Reactions Analysis

Types of Reactions

AC 915 oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can convert AC 915 oxalate into other derivatives.

    Substitution: The oxalate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzeneacetic acid derivatives have been explored for their potential therapeutic effects. This specific compound has been investigated for:

  • Analgesic and Anti-inflammatory Properties : Research indicates that compounds with similar structures may exhibit analgesic effects, making them candidates for pain management therapies.
  • Antidepressant Activity : The pyrrolidine moiety is often associated with neuroactive properties, suggesting that this compound might influence neurotransmitter systems related to mood regulation.

Case Study: Analgesic Activity

A study evaluating the analgesic effects of benzeneacetic acid derivatives showed promising results in reducing pain responses in animal models. The mechanism was attributed to the inhibition of inflammatory mediators, which could provide insights into developing new pain relief medications.

Agrochemicals

The compound's structure suggests potential applications in agrochemicals as a pesticide or herbicide. Its chlorinated benzene ring may enhance biological activity against pests and pathogens.

  • Pesticidal Activity : Initial studies indicate that chlorinated compounds can disrupt the nervous systems of insects, leading to increased mortality rates.

Case Study: Pesticidal Efficacy

Field trials conducted with similar benzeneacetic acid derivatives demonstrated significant reductions in pest populations compared to untreated controls. These findings support further exploration into the development of environmentally friendly pesticides.

Material Science

In material science, benzeneacetic acid derivatives are being studied for their role in synthesizing polymers and coatings due to their unique chemical structure.

  • Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in polymer formulations, potentially enhancing mechanical properties and thermal stability.

Research Findings

Recent research has focused on incorporating benzeneacetic acid derivatives into biodegradable polymers. The resulting materials exhibited improved strength and degradation profiles, making them suitable for sustainable applications.

Summary Table of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnalgesics, antidepressantsPromising analgesic effects; neuroactive properties
AgrochemicalsPesticides, herbicidesEffective against pests; environmentally friendly
Material SciencePolymer synthesisImproved mechanical properties; biodegradable options

Mechanism of Action

The mechanism of action of AC 915 oxalate involves its interaction with sigma(1) opioid receptors. This binding can modulate various cellular pathways, leading to effects such as pain relief and neuroprotection. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to influence receptor activity is a key aspect of its action .

Comparison with Similar Compounds

Chlorobenzilate (Benzeneacetic Acid, 4-Chloro-α-(4-Chlorophenyl)-α-Hydroxy-, Ethyl Ester)

  • Structure : 4-chloro substitution on the benzene ring; α-hydroxy and α-(4-chlorophenyl) groups; ethyl ester.
  • Key Differences : Chlorobenzilate lacks the 3,4-dichloro pattern and pyrrolidinyl group. Its α-hydroxy and biphenyl structure confer distinct stereoelectronic properties.
  • Applications : Historically used as an acaricide, highlighting the role of chloro substituents in pesticidal activity .

Ethyl 4-Chlorophenylacetate

  • Structure : 4-chloro substitution; simple ethyl ester.
  • Key Differences: Monochloro substitution and absence of the pyrrolidinyl group result in lower molecular complexity.
  • Physical Properties : Lower logP (~2.5) compared to the target compound (predicted logP ~4.2), indicating reduced lipophilicity .

Benzeneacetic Acid, 4-Chloro-α-(1-Methylethyl)-, Cyano(3-Phenoxyphenyl)methyl Ester

  • Structure: 4-chloro substitution; α-isopropyl group; cyano-phenoxy ester.
  • Key Differences: The cyano-phenoxy ester introduces strong electron-withdrawing effects, contrasting with the pyrrolidinyl group’s basicity. Used in pesticidal formulations (e.g., pyrethroids) .

Cycloadiphenine Hydrochloride (Benzeneacetic Acid, α-Cyclohexyl-, 2-(Diethylamino)ethyl Ester, Hydrochloride)

  • Structure: Cyclohexyl substitution; diethylaminoethyl ester.
  • Key Differences: The cyclohexyl group enhances steric bulk, while the diethylamino group (vs. pyrrolidinyl) alters pharmacokinetics. Used as a spasmolytic agent .

Physicochemical Properties

Compound Chloro Substituents Ester Group logP Boiling Point (°C) Key Applications
Target Compound 3,4-Dichloro 2-(1-Pyrrolidinyl)ethyl ~4.2* 385.1* Research chemical
Chlorobenzilate 4-Chloro Ethyl 3.8 420 Acaricide
Ethyl 4-Chlorophenylacetate 4-Chloro Ethyl 2.5 250 Flavor/fragrance agent
Cyano(3-Phenoxyphenyl)methyl Ester 4-Chloro Cyano-phenoxy 5.1 400 Pesticide
Cycloadiphenine Hydrochloride None Diethylaminoethyl 3.5 370 Spasmolytic agent

*Predicted based on analogues in .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Benzeneacetic acid, 3,4-dichloro-, 2-(1-pyrrolidinyl)ethyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Begin with 3,4-dichlorobenzeneacetic acid. Activate the carboxylic acid via coupling reagents (e.g., DCC, EDC) or convert to an acid chloride using thionyl chloride. React the activated intermediate with 2-(1-pyrrolidinyl)ethanol under reflux in anhydrous conditions (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Optimize reaction efficiency by varying temperature (40–80°C), catalyst loading (e.g., DMAP for esterification), and solvent polarity. Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–7.8 ppm for dichloro-substituted benzene), pyrrolidinyl protons (δ 2.5–3.5 ppm for N-alkyl groups), and ester carbonyl (δ ~170 ppm in 13C NMR). Compare with NIST spectral data for analogous esters .
  • IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • Mass Spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials, HOMO-LUMO gaps, and charge distribution. Use software like Gaussian or ORCA.
  • Model hydrolysis kinetics via transition-state analysis. Validate computational results against experimental hydrolysis rates under acidic/basic conditions .

Q. How can researchers resolve contradictions in reported hydrolysis rates of structurally similar dichloro-substituted esters?

  • Methodological Answer :

  • Conduct pH-dependent kinetic studies (e.g., 0.1 M HCl to 0.1 M NaOH) using UV-Vis spectroscopy to track ester degradation. Compare activation energies (Arrhenius plots) and solvent isotope effects (D2O vs. H2O).
  • Control variables: purity (HPLC ≥98%, as in ), temperature (±0.1°C), and ionic strength. Reconcile discrepancies by standardizing experimental protocols across labs.

Q. What strategies mitigate challenges in assessing the compound’s stability during long-term storage?

  • Methodological Answer :

  • Perform accelerated stability testing under controlled humidity (40–75% RH) and temperature (25°C, 40°C) per ICH guidelines. Use LC-MS to detect degradation products (e.g., free acid, pyrrolidine).
  • Stabilize formulations via lyophilization or inclusion of antioxidants (e.g., BHT). Reference NIST stability data for related esters .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis during esterification.
  • Characterization : Cross-validate spectral data with databases (e.g., NIST Chemistry WebBook) .
  • Data Analysis : Use multivariate regression for kinetic modeling and outlier detection.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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